molecular formula C16H11Cl2N3O2S B2713963 2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392244-21-2

2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2713963
CAS No.: 392244-21-2
M. Wt: 380.24
InChI Key: PHBVTZBMGLCOSI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group and a thiadiazole ring, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate chlorinated aromatic aldehyde under acidic conditions.

    Coupling with Chlorophenoxy Acetyl Chloride: The thiadiazole intermediate is then reacted with 4-chlorophenoxy acetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring is known to interact with metal ions, which can be crucial for its biological activity. Additionally, the chlorophenyl groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with different substitution patterns on the phenyl ring.

    2-(4-bromophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: Bromine instead of chlorine, which can affect reactivity and biological activity.

    2-(4-chlorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: Fluorine substitution, which can influence the compound’s electronic properties and interactions.

Uniqueness

2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorophenyl and thiadiazole moieties provides a versatile framework for further functionalization and application in various fields.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-10-5-7-11(8-6-10)23-9-14(22)19-16-21-20-15(24-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVTZBMGLCOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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